3-(4-Thiophen-3-yltriazol-1-yl)piperidine-2,6-dione
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Overview
Description
TMX-4100 is a selective phosphodiesterase 6D (PDE6D) degrader. It shows a high degradation preference for PDE6D with DC50 values less than 200 nanomolar in MOLT4, Jurkat, and MM.1S cells. TMX-4100 is primarily used for research in multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TMX-4100 involves the chemical derivatization of FPFT-2216. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and selectivity .
Industrial Production Methods: TMX-4100 is produced in controlled laboratory settings for research purposes. The production involves precise control of reaction conditions to achieve the desired purity and activity. The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: TMX-4100 primarily undergoes degradation reactions targeting PDE6D. It does not impede the growth of KRAS-dependent cell lines, indicating its specificity .
Common Reagents and Conditions: The compound is used in vitro at concentrations around 1 micromolar for a duration of 4 hours to achieve high degradation preference for PDE6D .
Major Products Formed: The major product formed from the degradation reaction is the breakdown of PDE6D, which is crucial for its application in multiple myeloma research .
Scientific Research Applications
TMX-4100 is extensively used in scientific research, particularly in the study of multiple myeloma. Its ability to selectively degrade PDE6D makes it a valuable tool for understanding the role of PDE6D in cancer cells. The compound is also used in the development of new therapeutic strategies targeting PDE6D .
Mechanism of Action
TMX-4100 exerts its effects by selectively degrading PDE6D. The compound binds to PDE6D and induces its degradation through the ubiquitin-proteasome pathway. This degradation disrupts the normal function of PDE6D, leading to the inhibition of cancer cell growth in multiple myeloma .
Comparison with Similar Compounds
- FPFT-2216
- TMX-4116
Comparison: TMX-4100 shows greater selectivity for degrading PDE6D compared to FPFT-2216. TMX-4116, on the other hand, exhibits greater selectivity for degrading CK1α. The unique selectivity of TMX-4100 for PDE6D makes it a valuable tool for specific research applications .
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
3-(4-thiophen-3-yltriazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N4O2S/c16-10-2-1-9(11(17)12-10)15-5-8(13-14-15)7-3-4-18-6-7/h3-6,9H,1-2H2,(H,12,16,17) |
InChI Key |
PGEUBQZQGXWTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=N2)C3=CSC=C3 |
Origin of Product |
United States |
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